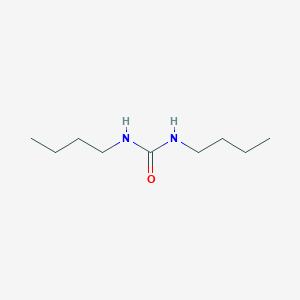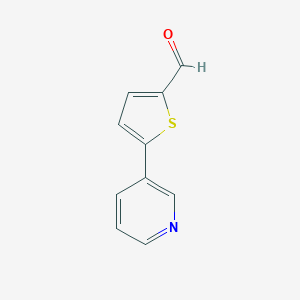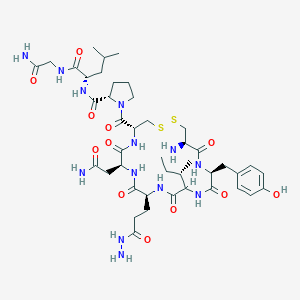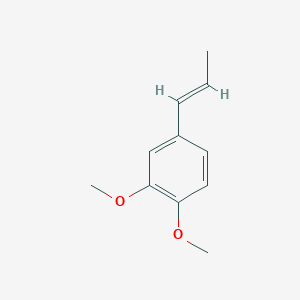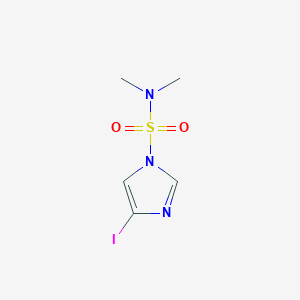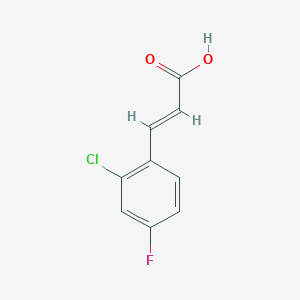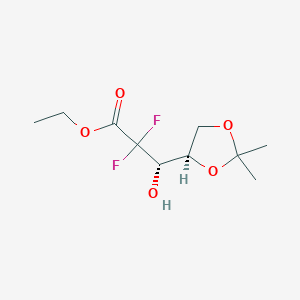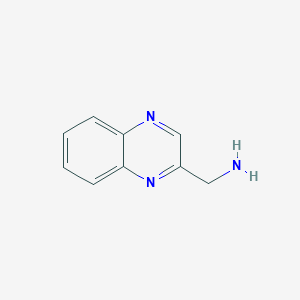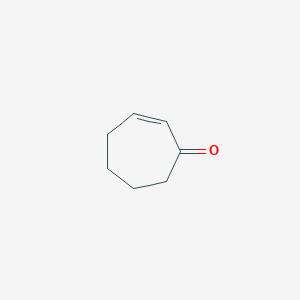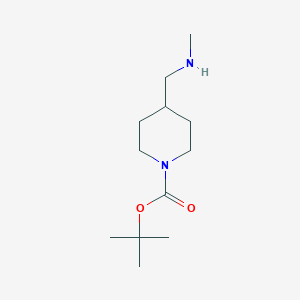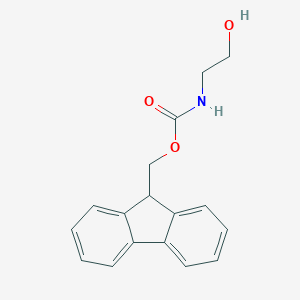
Fmoc-グリシノール
概要
説明
Fmoc-glycinol: is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of removal under mild conditions .
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-glycinol is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino terminus.
Biology and Medicine:
Industry:
作用機序
Target of Action
Fmoc-glycinol, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-glycinol is the amine group of amino acids, which it protects during the peptide bond formation process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-glycinol plays a crucial role in the chemical synthesis of peptides, a process that involves the formation of peptide bonds . The Fmoc group’s ability to protect the amine group of amino acids allows for the efficient synthesis of peptides, including ones of significant size and complexity . This makes Fmoc-glycinol an invaluable resource in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
It is known that fmoc-glycinol is stable under acidic conditions but labile under basic conditions . This property is crucial for its role in peptide synthesis, as it allows for the selective removal of the Fmoc group when desired .
Result of Action
The primary result of Fmoc-glycinol’s action is the protection of the amine group of amino acids during peptide synthesis . This allows for the efficient and selective formation of peptide bonds, enabling the synthesis of complex peptides . The removal of the Fmoc group under basic conditions then allows for the continuation of the peptide chain .
Action Environment
The action of Fmoc-glycinol is highly dependent on the pH of the environment. Under acidic conditions, the Fmoc group is stable and effectively protects the amine group . Under basic conditions, the fmoc group can be rapidly removed, allowing for the continuation of the peptide chain . Therefore, careful control of the pH is crucial for the effective use of Fmoc-glycinol in peptide synthesis .
生化学分析
Biochemical Properties
Fmoc-glycinol plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction is crucial in peptide synthesis, allowing for the creation of complex peptides for various biochemical applications .
Cellular Effects
The cellular effects of Fmoc-glycinol are primarily observed in the context of its role in peptide synthesis. For instance, Fmoc-derivatives of certain peptides have been shown to influence cell adhesion and growth
Molecular Mechanism
The molecular mechanism of Fmoc-glycinol primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide . The Fmoc group is removed by base, allowing the peptide to undergo further reactions .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-glycinol in laboratory settings are largely related to its stability during peptide synthesis. The Fmoc group is known for its stability, allowing for efficient and rapid synthesis of peptides . Specific information on the long-term effects of Fmoc-glycinol on cellular function in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
As a component used in peptide synthesis, Fmoc-glycinol likely interacts with various enzymes during the synthesis process . Specific enzymes, cofactors, and effects on metabolic flux or metabolite levels have not been extensively studied.
Transport and Distribution
Given its role in peptide synthesis, it is likely that Fmoc-glycinol interacts with various transporters or binding proteins during this process
Subcellular Localization
As a component used in peptide synthesis, it is likely that Fmoc-glycinol is present in the cytosol where peptide synthesis occurs
準備方法
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-glycinol typically follows the same synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and controlled reaction conditions ensures consistent quality and efficiency .
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group is rapidly removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct.
Substitution Reactions: Fmoc-glycinol can undergo substitution reactions where the Fmoc group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.
Substitution: Various bases and solvents can be used depending on the desired substitution reaction.
Major Products:
Deprotection: The major product is glycinol, with dibenzofulvene as a byproduct.
Substitution: The products vary depending on the substituent introduced.
類似化合物との比較
Fmoc-glycine: Similar in structure but lacks the hydroxyl group present in Fmoc-glycinol.
Fmoc-ethanolamine: Another Fmoc-protected compound used in peptide synthesis.
Uniqueness: Fmoc-glycinol’s unique feature is the presence of both an amino and a hydroxyl group, making it versatile for various synthetic applications .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIFWDZVNRWYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384713 | |
| Record name | Fmoc-glycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105496-31-9 | |
| Record name | Fmoc-glycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-glycinol in peptide synthesis, particularly in the context of the research presented?
A1: Fmoc-glycinol is a crucial building block in solid-phase peptide synthesis, enabling the creation of peptide alcohols. The research highlights its use in synthesizing biologically relevant molecules like octreotide conjugates, and fragments of gramicidin and Trichorzianines []. Fmoc-glycinol, along with other Fmoc-protected amino alcohols like Fmoc-threoninol(But) and Fmoc-phenylalaninol, are attached to amine resins via a dihydropyran-2-carboxylic acid linker []. This method allows for the efficient production of peptide alcohols, which may have unique properties and applications compared to their carboxylic acid counterparts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
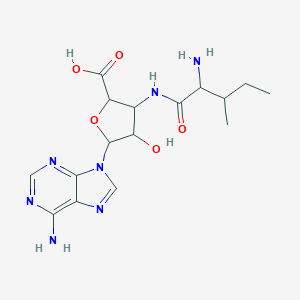
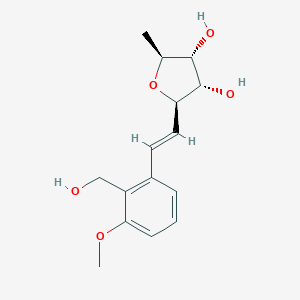
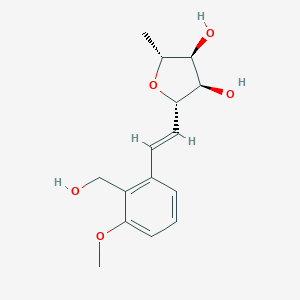
![1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B143321.png)
